molecular formula C13H24O2Si B12560737 {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane CAS No. 194242-28-9

{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane

Katalognummer: B12560737
CAS-Nummer: 194242-28-9
Molekulargewicht: 240.41 g/mol
InChI-Schlüssel: YCPLPMRGDNFHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a cyclohexene ring, an ethoxyethenyl group, and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane typically involves the reaction of cyclohexene with ethoxyethenylsilane under specific conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process involves the formation of an intermediate, which then undergoes further reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or improved mechanical strength.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functionalized silanes.

Wirkmechanismus

The mechanism by which {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexene ring and ethoxyethenyl group provide additional sites for functionalization, making the compound versatile in synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(dimethyl)silane
  • {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(triethyl)silane
  • {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(methylphenyl)silane

Uniqueness

{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced reactivity. This makes it particularly useful in applications where these properties are desirable.

Eigenschaften

CAS-Nummer

194242-28-9

Molekularformel

C13H24O2Si

Molekulargewicht

240.41 g/mol

IUPAC-Name

[2-(cyclohexen-1-yl)-1-ethoxyethenoxy]-trimethylsilane

InChI

InChI=1S/C13H24O2Si/c1-5-14-13(15-16(2,3)4)11-12-9-7-6-8-10-12/h9,11H,5-8,10H2,1-4H3

InChI-Schlüssel

YCPLPMRGDNFHRI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=CC1=CCCCC1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.